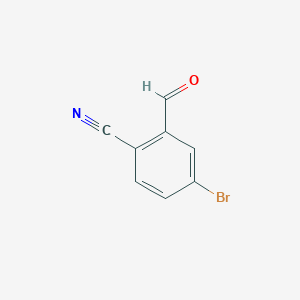

4-Bromo-2-formylbenzonitrile

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWBKTVRLNPAITK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621779 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713141-12-9 | |

| Record name | 4-Bromo-2-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 713141-12-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Benzonitrile and Benzaldehyde Chemistry

The uniqueness of 4-Bromo-2-formylbenzonitrile lies in the strategic placement of these two functional groups on the same aromatic ring. The formyl (-CHO) and cyano (-CN) groups are both electron-withdrawing, which influences the electronic properties of the benzene (B151609) ring. semanticscholar.org This electronic arrangement is pivotal for its role in specialized reactions. For instance, 2-formylbenzonitriles are well-documented precursors for cascade reactions, where an initial reaction at the aldehyde can be followed by an intramolecular cyclization involving the nitrile group. rsc.orgrsc.org This dual reactivity allows for the rapid assembly of complex heterocyclic systems, a feature not achievable with simple benzaldehydes or benzonitriles alone. mdpi.com

Furthermore, the presence of a bromine atom at the 4-position adds another layer of synthetic versatility. The bromine atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. semanticscholar.org This trifecta of reactivity—the aldehyde, the nitrile, and the bromine—makes this compound a highly valuable and strategically important substrate in synthetic chemistry.

Significance in Contemporary Organic Synthesis

The primary significance of 4-Bromo-2-formylbenzonitrile in contemporary organic synthesis lies in its role as a key building block for heterocyclic compounds, most notably isoindolinones. rsc.org The isoindolinone core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities, including use as sedative-hypnotic agents and potential treatments for neurological disorders and cancer. rsc.org

The compound's structure is ideally suited for cascade reactions, which are highly valued in modern synthesis for their efficiency and atom economy. In a typical reaction, a nucleophile, such as an amine, will first react with the electrophilic formyl group to form an intermediate hemiaminal. rsc.org This is followed by a base-catalyzed intramolecular cyclization where the nitrogen atom attacks the nitrile carbon, leading to the formation of the five-membered lactam ring characteristic of isoindolinones. rsc.org This tandem process allows for the construction of the complex isoindolinone framework from relatively simple starting materials in a single synthetic operation.

Researchers have demonstrated the utility of 2-formylbenzonitriles, including the bromo-substituted variant, in various cascade processes:

Tandem Hemiaminal-Heterocyclization-Aza-Mannich Reactions: Chiral phase-transfer catalysts have been used to achieve the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles and primary amines. rsc.org

Electrochemical-Induced Cascade Reactions: An electrochemical approach has been developed for the synthesis of N-aryl isoindolinones from 2-formylbenzonitrile and anilines, offering an alternative to traditional chemical methods. mdpi.com

Organocatalytic Nitro-Aldol Initiated Cascades: The reaction of 2-acylbenzonitriles with nitroalkanes, initiated by an asymmetric Henry (nitro-aldol) reaction, leads to the formation of valuable 3,3-disubstituted isoindolinones. acs.org

The bromine atom on the this compound molecule is often retained in the final product, providing a handle for further functionalization, thereby increasing the molecular diversity of the synthesized compounds.

Overview of Research Trajectories for 4 Bromo 2 Formylbenzonitrile

Regioselective Halogenation Approaches to Substituted Benzonitriles

The introduction of a bromine atom at a specific position on the benzonitrile (B105546) ring is a critical step in the synthesis of this compound. The electron-withdrawing nature of the nitrile and formyl groups directs the regiochemical outcome of electrophilic aromatic substitution.

Direct Bromination Strategies

Direct bromination of a suitably substituted benzonitrile is a straightforward approach. A plausible pathway involves the electrophilic bromination of 2-cyanobenzaldehyde (B126161) (2-formylbenzonitrile). vulcanchem.com In this reaction, the formyl (-CHO) and cyano (-CN) groups are ortho- and para-directing deactivators. However, the position meta to the strongly deactivating cyano group and para to the formyl group is activated, favoring the introduction of bromine at the C-4 position.

Table 1: Direct Bromination of 2-Cyanobenzaldehyde

| Starting Material | Reagents | Conditions | Product | Key Observation |

| 2-Cyanobenzaldehyde | Bromine (Br₂), Lewis Acid (e.g., FeBr₃) | Inert solvent | This compound | The directing effects of the existing substituents govern the regioselective outcome. |

Precursor-based Bromination

An alternative to direct bromination involves introducing the bromine atom via a precursor functional group. A widely used and reliable method is the Sandmeyer reaction, which converts an aromatic amine into a diazonium salt, subsequently displaced by a bromide ion. masterorganicchemistry.comtestbook.comwikipedia.org

This strategy can be applied to the synthesis of 4-bromo-2-substituted benzonitriles starting from an appropriately positioned amino group, such as 4-amino-2-chlorobenzonitrile. chemicalbook.com The amino group is first converted to a diazonium salt using sodium nitrite (B80452) in an acidic medium. The subsequent addition of a copper(I) bromide (CuBr) solution facilitates the replacement of the diazonium group with bromine, yielding the desired brominated benzonitrile. wikipedia.orgchemicalbook.com This method is valued for its high yields and predictability. chemicalbook.com

A general procedure for this transformation is as follows:

Dissolve the starting aniline (e.g., 4-amino-2-substituted benzonitrile) in a strong acid like hydrochloric acid.

Cool the solution to 0-5 °C and add sodium nitrite (NaNO₂) slowly to form the diazonium salt.

In a separate flask, prepare a solution of copper(I) bromide.

Pour the diazonium salt solution into the CuBr solution to initiate the substitution.

The reaction mixture is then typically worked up by extraction and purified by chromatography to isolate the final product. chemicalbook.com

Table 2: Sandmeyer Reaction for Synthesis of 4-Bromo-2-substituted Benzonitrile

| Starting Material | Reagents | Yield | Reference |

| 4-Amino-2-chlorobenzonitrile | 1. NaNO₂, HCl | 72-75% | chemicalbook.com |

| 2. CuBr |

Another precursor-based approach involves the radical bromination of a methyl group on the benzonitrile ring, which can then be converted to other functionalities. For instance, 2-bromo-4-methylbenzonitrile (B184184) can be subjected to benzylic bromination using N-Bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (BPO) to form 2-bromo-4-(bromomethyl)benzonitrile. While this specific product is not a direct precursor to the formyl group via this route, the initial step of brominating a methyl-substituted benzonitrile is a relevant precursor strategy. google.com

Formylation Techniques for Benzonitrile Scaffolds

Introducing the formyl (-CHO) group onto the benzonitrile scaffold is another pivotal transformation. This can be achieved either by direct formylation of the aromatic ring or by the oxidation of a precursor group.

Introduction of the Formyl Group

Direct formylation methods introduce the aldehyde functionality onto the aromatic ring in a single step. One of the most common methods for this transformation is the Vilsmeier-Haack reaction. This reaction employs a formylating agent generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent then attacks the electron-rich aromatic ring. For a substrate like 4-bromobenzonitrile (B114466), the bromine atom and the nitrile group direct the formylation to the ortho position relative to the nitrile group (C-2 position).

Another approach is directed ortho-metalation (DoM), where a strong base like lithium diisopropylamide (LDA) is used to deprotonate the position ortho to a directing group, followed by quenching with a formylating agent such as DMF.

Oxidation of Precursor Hydroxymethyl or Methyl Groups

An alternative and highly effective strategy for installing a formyl group is through the oxidation of a precursor group already attached to the benzonitrile core. This two-step approach involves first establishing a methyl (-CH₃) or hydroxymethyl (-CH₂OH) group at the desired position, followed by its selective oxidation to an aldehyde.

A synthetic pathway could start with 4-bromo-2-methylbenzonitrile. nih.gov The methyl group can be subjected to radical bromination to yield 4-bromo-2-(bromomethyl)benzonitrile. This intermediate can then be hydrolyzed to 4-bromo-2-(hydroxymethyl)benzonitrile, which is the direct precursor for the final oxidation step. A patented method describes a similar multi-step process starting from a methyl-substituted benzonitrile, involving bromination, hydrolysis to the hydroxymethyl intermediate, and subsequent oxidation to the aldehyde. google.com

The final and crucial step in this precursor-based route is the selective oxidation of the primary alcohol, 4-bromo-2-(hydroxymethyl)benzonitrile, to the corresponding aldehyde, this compound. chemscene.combldpharm.com This transformation requires mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid.

A variety of reagents have been developed for the selective oxidation of benzylic alcohols to aldehydes. tandfonline.comresearchgate.net Common and effective reagents include:

N-Bromosuccinimide (NBS): A facile and efficient method for oxidizing benzylic alcohols to aldehydes can be performed using NBS, often in an aqueous medium like dioxane/water, at room temperature without the need for a metal catalyst. tandfonline.comresearchgate.net

N-Chlorosuccinimide (NCS) in DMF: This system provides a metal-free condition for the oxidation of benzylic alcohols to their corresponding aldehydes in good yields at ambient temperatures. nih.gov

Oxone® in the presence of NaBr: This system generates hypobromous acid in situ, which effectively oxidizes benzylic alcohols to aldehydes. mdma.ch

Metal Nitrates with Solid Acid Catalysts: Bismuth(III) nitrate (B79036) or iron(III) nitrate, when used in conjunction with acidic aluminosilicates like BEA zeolites or clays, can selectively oxidize benzylic alcohols. rsc.org

The choice of reagent depends on factors such as substrate tolerance, reaction conditions, and desired yield. For a substrate like 4-bromo-2-(hydroxymethyl)benzonitrile, these methods offer a high degree of control, preventing unwanted side reactions like over-oxidation or reactions involving the bromo and nitrile groups.

Table 3: Reagents for Selective Oxidation of Benzylic Alcohols

| Reagent System | Conditions | Key Features | Reference |

| N-Bromosuccinimide (NBS) | Aqueous dioxane, Room Temp. | Metal-free, mild conditions | tandfonline.comresearchgate.net |

| N-Chlorosuccinimide (NCS) / DMF | Ambient Temp. | Metal-free, avoids corrosive reagents | nih.gov |

| Oxone® / NaBr | Acetonitrile/Water, Room Temp. | Excellent yields, avoids toxic heavy metals | mdma.ch |

| Bismuth(III) Nitrate / BEA Zeolite | - | Catalytic, high selectivity | rsc.org |

Oxidation from 4-Bromo-2-methylbenzonitrile Intermediates

The synthesis of this compound from its methyl precursor, 4-bromo-2-methylbenzonitrile, is a key transformation that typically proceeds via a two-step sequence involving radical bromination followed by hydrolysis. This method avoids the direct oxidation of the methyl group, which can be challenging to stop at the aldehyde stage without over-oxidation to the carboxylic acid.

The initial step is a benzylic bromination of 4-bromo-2-methylbenzonitrile. This reaction is commonly achieved using N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄). wiley.comgoogle.com The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO), under reflux conditions. wiley.com This process selectively brominates the benzylic position due to the resonance stabilization of the resulting benzylic radical. google.com The reaction typically proceeds until the formation of the dibromomethyl intermediate, 4-bromo-2-(dibromomethyl)benzonitrile.

The second step involves the hydrolysis of the gem-dibromide intermediate to the desired aldehyde. This transformation can be effectively carried out under relatively mild conditions, avoiding the harsh acidic or basic environments that could potentially hydrolyze the nitrile group.

Table 1: Two-Step Oxidation of 4-Bromo-2-methylbenzonitrile

| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1 | Radical Bromination | 4-bromo-2-methylbenzonitrile, N-Bromosuccinimide (NBS), AIBN or BPO, CCl₄, reflux | High | wiley.comfrontiersin.org |

| 2 | Hydrolysis | 4-bromo-2-(dibromomethyl)benzonitrile, Dimethylamine (aq.), then HCl (aq.), 50-60°C | 75% (over 2 steps) | frontiersin.org |

Multi-component and Cascade Reaction Sequences

This compound is an ideal substrate for multi-component and cascade reactions due to its two distinct reactive functional groups—the electrophilic aldehyde and the nitrile group—which can participate in sequential intramolecular reactions.

One-Pot Syntheses involving Benzal Dibromides

A highly efficient and convenient method for synthesizing 2-formylbenzonitriles, including the 4-bromo derivative, involves the direct hydrolysis of the corresponding benzal dibromide. beilstein-journals.org This approach is particularly advantageous as it often requires simple reagents and avoids the use of expensive or toxic metals. beilstein-journals.org The precursor, 4-bromo-2-(dibromomethyl)benzonitrile, can be prepared via radical bromination of 4-bromo-2-methylbenzonitrile.

The hydrolysis is effectively performed by heating the benzal dibromide in a mixture of dioxane and water. This system is mild enough to prevent the hydrolysis of the nitrile function while efficiently converting the dibromomethyl group to a formyl group. beilstein-journals.org The reaction proceeds via a solvolytic displacement of the bromine atoms. beilstein-journals.org

Table 2: Hydrolysis of 5-Bromo-2-(dibromomethyl)benzonitrile

| Substrate | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(dibromomethyl)benzonitrile | Dioxane/Water (1/1), 100°C, 24h | 5-Bromo-2-formylbenzonitrile | 85% | beilstein-journals.org |

Note: 5-Bromo-2-formylbenzonitrile is a synonym for this compound.

Tandem Processes for Structural Elaboration

The strategic placement of the aldehyde and nitrile groups in this compound facilitates its use in tandem or cascade reactions to construct complex heterocyclic scaffolds, most notably isoindolinones. nih.gov These reactions typically begin with an intermolecular reaction at the aldehyde, followed by an intramolecular cyclization involving the nitrile group.

Various catalytic systems can initiate these cascades:

Acid Catalysis : Triflic acid (TfOH) can catalyze the reaction between 2-formylbenzonitriles and electron-rich arenes, leading to 3-aryl isoindolinones through a tandem C-H functionalization and cyclization process. researchgate.net

Copper Catalysis : Copper catalysts enable three-component cascade reactions between 2-formylbenzonitriles, arenes, and diaryliodonium salts to produce 2,3-diarylisoindolin-1-ones. amazonaws.com

Electrochemical Initiation : An electrochemical method using a platinum cathode can initiate a tandem reaction between anilines and 2-formylbenzonitrile, affording N-aryl substituted isoindolinones. researchgate.net

These processes highlight the utility of this compound as a precursor for generating molecular diversity, with the bromine atom serving as a useful handle for subsequent cross-coupling reactions.

Catalytic Approaches in this compound Synthesis

Modern catalytic methods offer direct routes to this compound, providing alternatives to classical stoichiometric reactions.

Transition Metal-Catalyzed Formylation

The direct formylation of aryl halides is a powerful transformation. Palladium and rhodium-based catalytic systems have been developed for the formylation of aryl bromides using synthesis gas (a mixture of CO and H₂) or other formylating sources. researchgate.netwikipedia.org

A general and highly efficient method involves the palladium-catalyzed formylation of aryl bromides using a specialized phosphine (B1218219) ligand, di(1-adamantyl)-n-butylphosphine (cataCXium A). wikipedia.org This system operates under relatively low pressures of synthesis gas and has a broad substrate scope. While not specifically demonstrated for this compound, its generality for aryl bromides makes it a highly plausible route. wikipedia.org Another approach uses a rhodium-based catalyst for the reductive formylation of aryl bromides with CO₂ and H₂. researchgate.net

Table 3: Representative Conditions for Transition Metal-Catalyzed Formylation of Aryl Bromides

| Catalyst System | Formyl Source | Base/Additives | Conditions | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / cataCXium A | CO / H₂ (1:1) | TMEDA | 5-7 bar, Toluene (B28343) | wikipedia.org |

| RhI₃ / PPh₃ | CO₂ / H₂ | Ac₂O / Et₃N | 100°C | researchgate.net |

Organocatalytic Methods

While the synthesis of this compound via organocatalysis is not prominent, its use in organocatalytic reactions is a significant area of research. The compound is a key electrophile in asymmetric cascade reactions that produce chiral heterocyclic molecules. These reactions are catalyzed by small, chiral organic molecules.

Key examples include:

Asymmetric Isoindolinone Synthesis : Chiral phase-transfer catalysts, such as chiral ammonium (B1175870) salts, can promote the asymmetric cascade reaction between 2-formylbenzonitriles and amines to yield enantiomerically enriched 3-amino-substituted isoindolinones.

Aldol-Initiated Organocascades : Bifunctional organocatalysts, like those derived from thiourea, can catalyze the aldol (B89426) reaction of a nucleophile with this compound, initiating a cascade that results in complex, chiral heterocyclic hybrids with excellent diastereo- and enantioselectivity.

Nitro-Aldol Cascades : Chiral bifunctional ammonium salts have been used to catalyze the reaction between 2-acylbenzonitriles (close analogs of 2-formylbenzonitriles) and nitromethane, leading to novel 3,3-disubstituted isoindolinones.

Table 4: Application of 2-Formylbenzonitriles in Organocatalytic Reactions

| Reaction Type | Catalyst Type | Nucleophile | Product Class | Reference |

|---|---|---|---|---|

| Asymmetric Tandem Reaction | Chiral Phase-Transfer Catalyst | Benzylamines | Chiral 3-Amino-isoindolinones | |

| Aldol-Initiated Cascade | Bifunctional Thiourea Catalyst | Nucleophilic Isoindolinones | Chiral Isoindolinone Hybrids | |

| Asymmetric Nitro-Aldol Cascade | Chiral Ammonium Salt | Nitromethane | Chiral 3,3-Disubstituted Isoindolinones |

Compound Index

Table 5: List of Mentioned Chemical Compounds

| Compound Name | Synonym(s) |

|---|---|

| This compound | 5-Bromo-2-cyanobenzaldehyde |

| 4-Bromo-2-methylbenzonitrile | 5-Bromo-2-cyanotoluene |

| N-Bromosuccinimide | NBS |

| Azobisisobutyronitrile | AIBN |

| Dibenzoyl peroxide | BPO |

| 4-Bromo-2-(dibromomethyl)benzonitrile | 5-Bromo-2-(dibromomethyl)benzonitrile |

| Dioxane | 1,4-Dioxane |

| Triflic acid | Trifluoromethanesulfonic acid |

| Di(1-adamantyl)-n-butylphosphine | cataCXium A |

| Carbon tetrachloride | Tetrachloromethane |

| Nitromethane | |

| Aniline | |

| Palladium(II) acetate | Pd(OAc)₂ |

| Rhodium(III) iodide | RhI₃ |

| Triphenylphosphine (B44618) | PPh₃ |

| Acetic anhydride | Ac₂O |

| Triethylamine | Et₃N |

| N,N,N′,N′-Tetramethylethylenediamine | TMEDA |

| Isoindolinone |

Green Chemistry and Sustainable Synthesis of this compound

The integration of green chemistry into the synthesis of this compound is primarily focused on reducing the use of hazardous organic solvents, which are often a major source of chemical waste. By exploring solvent-free reactions and syntheses in aqueous media, chemists are paving the way for more sustainable production pathways.

Solvent-Free Reactions

Solvent-free, or neat, reactions represent a significant leap forward in green synthesis by eliminating the need for volatile and often toxic organic solvents. cem.com These reactions can be facilitated by various techniques, including mechanochemistry (ball-milling) and microwave irradiation, which provide the necessary energy for the chemical transformation. cem.comresearchgate.net

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a promising solvent-free method for the synthesis of nitriles. researchgate.netbeilstein-journals.orgnih.gov For instance, the oxidation of primary amines to nitriles has been successfully achieved under ball-milling conditions without the use of any solvent. researchgate.net This approach offers advantages such as high efficiency, mild reaction conditions, and compatibility with various functional groups. researchgate.net While a direct mechanochemical synthesis of this compound has not been explicitly reported, the principles of this methodology could be applied. A potential route could involve the mechanochemical oxidation of a corresponding aminomethyl or hydroxymethyl precursor. The development of such a process would significantly reduce the environmental footprint of the synthesis.

Another solvent-free approach involves the use of solid-supported reagents or catalysts. For example, the synthesis of nitriles from aromatic aldehydes has been demonstrated using hydroxylamine (B1172632) on clay under microwave irradiation in a solvent-free environment. cem.com This method could potentially be adapted for the conversion of a suitable aldehyde precursor to this compound.

The Ritter reaction, a classic method for amide synthesis, has also been adapted to solvent-free conditions using mechanomilling. beilstein-journals.org This highlights the potential of mechanochemistry to facilitate a wide range of organic transformations without the need for bulk solvents.

| Reaction Type | Catalyst/Conditions | Potential Application for this compound Synthesis | Reference |

| Oxidation of Amines to Nitriles | Ball-milling, metal-free | Oxidation of 4-bromo-2-(aminomethyl)benzonitrile | researchgate.net |

| Nitrile Synthesis from Aldehydes | Hydroxylamine on clay, microwave | Conversion of a precursor aldehyde | cem.com |

| Ritter Reaction | Mechanomilling, H2SO4 | Amide synthesis from a nitrile precursor | beilstein-journals.org |

Aqueous Medium Syntheses

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. researchgate.net The development of synthetic methods that proceed efficiently in water is a key goal for sustainable chemical production.

The synthesis of aryl nitriles from aromatic aldehydes has been successfully demonstrated in an aqueous environment. rsc.org This one-pot conversion minimizes pollution by replacing harmful organic solvents with water. rsc.org Such a method could be explored for the synthesis of this compound from a corresponding aldehyde precursor. The reaction often involves the in-situ formation of an aldoxime followed by dehydration to the nitrile. rsc.org

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, can also be performed in water. rsc.orgresearchgate.netacs.org This reaction is crucial for the synthesis of various unsaturated compounds and has been shown to proceed efficiently with aromatic aldehydes in aqueous media, sometimes with the aid of a catalyst. researchgate.netacs.org While not a direct synthesis of this compound, the successful application of the Knoevenagel condensation in water for related structures underscores the potential of aqueous systems for complex organic transformations. rsc.orgresearchgate.netacs.org For instance, the synthesis of substituted benzonitriles has been achieved through a Knoevenagel condensation followed by a Michael addition in water. rsc.org

Furthermore, catalytic oxidation reactions in water offer a green alternative for the synthesis of aromatic aldehydes. researchgate.net The oxidation of substituted toluenes, such as p-bromotoluene, to the corresponding benzaldehydes has been achieved in aqueous systems using various catalysts. researchgate.net This suggests that a potential green route to this compound could involve the aqueous oxidation of a suitably substituted toluene derivative.

| Reaction Type | Reagents/Catalyst | Potential Application for this compound Synthesis | Reference |

| Aryl Nitrile Synthesis from Aldehydes | Hydroxylamine hydrochloride | Conversion of 4-bromo-2-formylbenzaldehyde | rsc.org |

| Knoevenagel Condensation | Various catalysts or catalyst-free | Synthesis of precursors to this compound | rsc.orgresearchgate.netacs.org |

| Oxidation of Substituted Toluenes | Transition metal catalysts | Oxidation of a substituted bromotoluene precursor | researchgate.net |

Reactions Involving the Formyl Group

The aldehyde (formyl) functionality in this compound is a primary site for a variety of chemical transformations, owing to the electrophilic nature of its carbonyl carbon.

Nucleophilic Additions and Condensations

The electron-withdrawing nature of the nitrile and bromo substituents enhances the electrophilicity of the formyl group, making it highly susceptible to attack by nucleophiles. This reactivity is central to the construction of more complex molecular architectures.

The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. alayen.edu.iq This condensation reaction is fundamental in the synthesis of various heterocyclic compounds. For instance, the reaction with primary amines can initiate a cascade sequence involving hemiaminal formation, base-catalyzed heterocyclization, and an aza-Mannich reaction to produce 3-amino-substituted isoindolinones. rsc.org This transformation has been achieved with high yields and enantioselectivities using chiral phase-transfer catalysts. rsc.org

Research has shown that while this compound can react with anilines, the reaction can be challenging. mdpi.com Under certain basic conditions, instead of the desired cyclized product, only the corresponding imine was observed, indicating that the reaction pathway is sensitive to the chosen reagents and conditions. mdpi.com

Table 1: Examples of Imine-Based Transformations

| Amine Reactant | Catalyst/Base | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamines | Chiral Phase-Transfer Catalyst / K₂CO₃ | Not Specified | Chiral 3-Amino-substituted Isoindolinones | Up to 90% ee | rsc.org |

The Wittig reaction and its variants are powerful tools for converting aldehydes into alkenes. masterorganicchemistry.com A notable application is the synthesis of gem-difluoroolefins from aldehydes. While specific literature detailing the Wittig reaction on this compound is sparse, extensive research has been conducted on the analogous substrate, 4-formylbenzonitrile, to produce 4-(2,2-difluorovinyl)benzonitrile (B14117845). orgsyn.orgorgsyn.orgnih.govnih.gov This transformation is typically achieved using a phosphonium (B103445) ylide generated in situ. masterorganicchemistry.com

A common procedure involves reacting the aldehyde with triphenylphosphine (PPh₃) and a difluoro-bromo-acetate salt, such as potassium 2-bromo-2,2-difluoroacetate (BrCF₂CO₂K), in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. orgsyn.orgnih.govnih.gov The reaction proceeds through a multi-step mechanism involving the formation of an active ylide species which then attacks the aldehyde's carbonyl group. orgsyn.org This method has been shown to produce the desired 4-(2,2-difluorovinyl)benzonitrile in good yields. nih.govnih.gov

Table 2: Conditions for Wittig-Type gem-Difluorovinyl Olefination of 4-Formylbenzonitrile

| Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| PPh₃, BrCF₂CO₂K | DMF | 90 °C | 74% | nih.gov |

| PPh₃, BrCF₂CO₂K | NMP | Not Specified | 74% | nih.gov |

The Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that utilize the electrophilicity of an aldehyde. magritek.comsigmaaldrich.com In these reactions, this compound would react with an enolizable carbonyl compound (in an Aldol condensation) or an active methylene (B1212753) compound (in a Knoevenagel condensation). scribd.comjocpr.com

The Knoevenagel condensation involves the reaction of an aldehyde with a compound possessing an acidic methylene group (e.g., malononitrile, dialkyl malonates) in the presence of a basic catalyst. sigmaaldrich.com This reaction is typically followed by spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com While direct examples with this compound are not prevalent in the reviewed literature, the reaction of other aromatic aldehydes is well-documented, often using catalysts like amines or their salts. jocpr.com

The Aldol condensation involves the reaction with an enolate generated from a ketone or another aldehyde. masterorganicchemistry.com Cross-aldol reactions between an aromatic aldehyde lacking α-hydrogens, such as this compound, and an enolizable ketone are known as Claisen-Schmidt condensations. scribd.com These reactions are crucial for synthesizing β-hydroxy carbonyl compounds or their dehydrated α,β-unsaturated derivatives. scribd.com The reactivity of the related 2-cyanobenzaldehyde in Aldol-type reactions has been studied, noting that the initial Aldol addition product can be unstable and may require in situ trapping to achieve high efficiency. researchgate.net

Reductions to Hydroxymethyl and Methyl Derivatives

The formyl group of this compound can be selectively reduced to a primary alcohol (hydroxymethyl group) or fully reduced to a methyl group.

The reduction to the corresponding alcohol, 4-bromo-2-(hydroxymethyl)benzonitrile, is commonly achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) is an effective reagent for this transformation. The reaction is typically performed at low temperatures (e.g., 0 °C) to ensure selectivity and prevent over-reduction or side reactions.

Further reduction of the formyl group to a methyl group, yielding 4-bromo-2-methylbenzonitrile, requires more stringent conditions, although specific examples starting from this compound are not detailed in the provided search results. Generally, this type of transformation can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions.

Table 3: Reduction of the Formyl Group

| Starting Material | Product | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromo-3-formylbenzonitrile (B1291470)* | 4-Bromo-3-(hydroxymethyl)benzonitrile | NaBH₄ | Methanol | ~90% |

*Note: This data is for the isomer 4-Bromo-3-formylbenzonitrile, but illustrates a typical selective reduction of the formyl group in a similar chemical environment.

Oxidations to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid. The oxidation of this compound would yield 4-bromo-2-cyanobenzoic acid. This transformation is a common step in the synthesis of more complex molecules. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) are typically employed for the oxidation of aromatic aldehydes. While a specific documented procedure for the oxidation of this compound was not found in the search results, the oxidation of the isomeric 4-bromo-3-formylbenzonitrile to 4-bromo-3-carboxybenzonitrile is a known reaction, indicating the feasibility of this transformation.

Reactions at the Bromine Substituent

The bromine atom on the this compound scaffold is the primary site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity allows for the elaboration of the molecular structure, providing access to a diverse range of complex molecules, including pharmaceutical intermediates and materials science precursors.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing new bonds at the bromine-substituted carbon of this compound. The electron-deficient nature of the aromatic ring enhances its reactivity as an electrophilic partner in these transformations.

The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron species and an organic halide, is a widely used transformation. While this compound is a suitable substrate for this reaction, published research often describes its use in multi-step syntheses where the initial Suzuki coupling is performed on a related derivative. For instance, in the development of inhibitors for the serine/threonine kinase ALK2, a key synthetic sequence involved a Suzuki-Miyaura coupling. scholaris.caacs.org Although the synthesis started with this compound, it was first converted to other intermediates before the coupling step. scholaris.caacs.orgnih.gov The general applicability of Suzuki reactions to this class of compounds is well-established, typically employing a palladium catalyst and a base. google.com.na

A representative Suzuki-Miyaura coupling on a closely related pyridyl derivative, which itself can be synthesized from precursors like this compound, is detailed in the synthesis of ALK2 inhibitors. acs.orgnih.gov

Table 1: Example of a Suzuki-Miyaura Coupling on a Derivative Precursor

| Aryl Halide | Boronate Ester | Catalyst | Base | Solvent | Conditions | Product |

|---|

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction is invaluable for the synthesis of arylalkynes. The reactivity of the C-Br bond in this compound makes it a competent substrate for this palladium-copper co-catalyzed reaction. While specific, detailed examples for this compound are not extensively documented in readily available literature, the general methodology is widely applied to similar bromo-aryl compounds.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds. This palladium-catalyzed reaction couples an amine with an aryl halide. In synthetic routes originating from this compound, Buchwald-Hartwig amination has been employed on downstream intermediates to install key amine functionalities. For example, in a synthetic pathway targeting ALK2 inhibitors, a complex intermediate derived from this compound underwent a Buchwald-Hartwig amination using RuPhos Pd G3 as the catalyst to yield the desired product, albeit with challenges related to side reactions like protodehalogenation. scholaris.ca

The Ullmann coupling, a copper-catalyzed reaction, is traditionally used to form symmetrical biaryl compounds from aryl halides at high temperatures. Modern variations, often called Ullmann-type reactions, can also form C-N and C-O bonds and proceed under milder conditions. These reactions are particularly effective for aryl halides activated by electron-withdrawing groups. Despite the suitability of the this compound substrate, specific examples of its participation in Ullmann coupling reactions are not prominently featured in peer-reviewed literature.

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. The reaction is greatly facilitated by the presence of strong electron-withdrawing groups, such as the formyl and nitrile groups present on the this compound ring. These groups are located at the ortho and para positions relative to the bromine atom, which is optimal for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

This activation makes the displacement of the bromide ion by nucleophiles such as amines, alkoxides, and thiolates feasible. However, in some cases, other halides on the ring, like fluorine, may be more reactive towards SNAr. For instance, a study on a related compound, 4-bromo-2,6-difluorobenzonitrile, showed that nucleophilic substitution with sodium methoxide (B1231860) preferentially displaced one of the fluorine atoms over the bromine. acs.orgnih.gov Direct and detailed examples of nucleophilic aromatic substitution at the bromine position of this compound are not widely reported, though the underlying chemical principles strongly support its feasibility.

Cross-Coupling Reactions

Reactions Involving the Nitrile Group

The nitrile group of this compound is a key functional handle that can be transformed into a variety of other functionalities, significantly expanding its synthetic utility.

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing access to amides and carboxylic acids. This process can be catalyzed by either acid or base. chemguide.co.uk Under acidic conditions, such as heating with dilute hydrochloric acid, the nitrile group is hydrolyzed to a carboxylic acid, with an amide as an intermediate. chemguide.co.ukchemistrysteps.com The reaction with water alone is typically too slow to be practical. chemguide.co.uk

Alkaline hydrolysis, using a reagent like sodium hydroxide (B78521) solution, also proceeds through an amide intermediate to yield the salt of the carboxylic acid. chemguide.co.uk To obtain the free carboxylic acid from the salt, a subsequent acidification step is required. chemguide.co.uk

While the hydrolysis of nitriles to carboxylic acids is a well-established process, selectively stopping the reaction at the amide stage can be challenging due to the typically harsh conditions required for the initial hydrolysis. chemistrysteps.com However, research has shown that under certain conditions, selective hydration of the nitrile to the corresponding amide can be achieved. For instance, the use of tetrabutylammonium (B224687) hydroxide has been reported for the selective hydrolysis of nitriles to amides, even in the presence of other sensitive functional groups like an aldehyde. rsc.org

Reductions to Amines

The nitrile group can be readily reduced to a primary amine, providing a pathway to a different class of compounds. Several reducing agents are effective for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that rapidly converts nitriles to amines. commonorganicchemistry.com Another common method is catalytic hydrogenation, often using Raney Nickel or Palladium on carbon (Pd/C) as the catalyst. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia (B1221849) or ammonium hydroxide is often added to the reaction mixture. commonorganicchemistry.com

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), are also effective for the reduction of nitriles to amines. commonorganicchemistry.com A study demonstrated the reduction of 4-bromo-2-chlorobenzonitrile (B136228) to the corresponding benzylamine (B48309) in almost quantitative yield using diisopropylaminoborane (B2863991) catalyzed by a small amount of lithium borohydride. escholarship.org This suggests that similar conditions could be applied to this compound, although the presence of the aldehyde group would require careful consideration of the reducing agent's selectivity.

Cycloadditions and Heterocycle Formation

The nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocycles. One prominent example is the [3+2] cycloaddition of nitrile oxides with alkenes to form isoxazolines. researchgate.net This reaction proceeds regiospecifically, yielding the 5-substituted isomer. researchgate.net

Furthermore, the nitrile functionality is a key participant in multicomponent reactions for the synthesis of nitrogen-containing heterocycles. For example, copper-catalyzed three-component reactions of 2-formylbenzonitriles, arenes, and diaryliodonium salts can produce 2,3-diarylisoindolinones. beilstein-journals.org In these reactions, the nitrile group is incorporated into the final heterocyclic ring system.

Cascade and Multicomponent Reactions Initiated by this compound

The strategic placement of the aldehyde and nitrile groups in this compound makes it an ideal substrate for cascade and multicomponent reactions, enabling the efficient construction of complex molecular architectures from simple starting materials.

Isoindolinone Synthesis

The isoindolinone scaffold is a privileged structural motif found in numerous biologically active compounds. rsc.orgnih.gov Consequently, the development of efficient synthetic routes to this heterocyclic core is of significant interest. This compound has emerged as a key precursor in various cascade reactions leading to isoindolinones. rsc.orgnih.govacs.org

These reactions are often initiated by the nucleophilic addition of a suitable partner to the aldehyde group of this compound. This initial step is then followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the isoindolinone ring. acs.orgscispace.com For instance, the reaction of 2-formylbenzonitriles with anilines, which can be initiated electrochemically or with a base like potassium carbonate, produces 3-N-aryl substituted isoindolinones. nih.govmdpi.com Similarly, cascade reactions with ((chloromethyl)sulfonyl)benzenes as pronucleophiles, promoted by potassium carbonate, yield 3,3-disubstituted isoindolinones. nih.govacs.org

A variety of reaction partners can be employed in these cascade sequences, highlighting the versatility of this compound as a starting material. rsc.org

Asymmetric Approaches and Stereocontrol

The development of asymmetric methods for the synthesis of isoindolinones is crucial, as the biological activity of these compounds often depends on their stereochemistry. rsc.org Chiral phase-transfer catalysis has been successfully employed in the asymmetric synthesis of 3-amino-substituted isoindolinones from 2-formylbenzonitriles and benzylamines. rsc.orgscispace.com In this approach, a chiral bifunctional cinchona-derivative ammonium salt acts as the phase-transfer catalyst, inducing enantioselectivity in the key aza-Mannich rearrangement step. rsc.orgscispace.com

Theoretical studies have provided insights into the mode of action of the catalyst, suggesting that it establishes a network of hydrogen bonds that controls the facial selectivity of the reaction. rsc.org This methodology has opened a route to chiral N-Mannich bases of isoindolinones with good yields and enantioselectivities. rsc.orgscispace.com

Phthalide and Isobenzofuranone Formation

Phthalides, also known as isobenzofuranones, are another class of heterocyclic compounds accessible from 2-formylbenzonitrile and its derivatives. researchgate.netresearchgate.net These compounds are structural frameworks found in nature and exhibit a range of biological activities. researchgate.net The synthesis can be achieved through various methods, including cascade reactions. For instance, a tin powder-mediated cascade condensation of 2-formylbenzoic acids with allyl bromides or α-bromoketones provides a route to phthalides under mild conditions. researchgate.net

While direct synthesis from this compound is a plausible extension, specific examples in the provided search results focus more on related 2-acylbenzonitriles. For example, the bioreduction of 2-acetylbenzonitriles using Baker's yeast, followed by acid treatment, yields enantiopure (S)-3-methylphthalides. researchgate.net

Other Heterocyclic Scaffolds

The reactivity of 2-cyanobenzaldehydes extends to the synthesis of other complex heterocyclic systems. Through one-pot tandem cyclization strategies, amino-functionalized benzo mdpi.combeilstein-journals.orgimidazo[2,1-a]isoquinolines and isoquinolino[3,4-b]quinoxalines can be synthesized from commercially available o-phenylenediamines and o-cyanobenzaldehydes. nih.gov The formation of these scaffolds proceeds via the cyclization of an intermediate imine. nih.gov

Furthermore, 2-formylbenzonitriles can be utilized in the synthesis of isoindolinones bearing a tetrasubstituted carbon or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones through base-promoted cascade reactions with ((chloromethyl)sulfonyl)benzenes. acs.org These reactions are notable for being metal-free and employing an environmentally benign base like potassium carbonate. acs.org

The complexing ability of β-diketone-3-substituted phthalides and isoindolinones with various metal ions such as Cu(II), Fe(III), Al(III), and Zn(II) has also been investigated, highlighting the potential of these scaffolds as chelating agents. researchgate.net

Applications in Medicinal Chemistry and Materials Science Precursors

Synthesis of Bioactive Molecules and Drug Intermediates

4-Bromo-2-formylbenzonitrile serves as a valuable building block in organic synthesis due to its reactive aldehyde and nitrile groups, along with a bromine atom that can participate in cross-coupling reactions. While direct and extensive research citing this compound for the applications below is limited, the utility of closely related structural analogs like 4-Bromo-2-chlorobenzonitrile (B136228) is well-documented, suggesting potential parallel applications.

Pharmaceutical Scaffolds and Derivatives

The benzonitrile (B105546) framework is a common scaffold in medicinal chemistry. The related compound, 4-Bromo-2-chlorobenzonitrile, is recognized as a key intermediate in the synthesis of pharmaceutical agents, including those targeting cancer and central nervous system (CNS) disorders nbinno.com. The presence of multiple reactive sites on these molecules allows for sequential, controlled modifications to build complex drug candidates nbinno.com. This versatility makes such substituted benzonitriles valuable in drug discovery programs for creating novel therapeutic agents nbinno.com.

Agrochemical Intermediates

Substituted benzonitriles are also utilized in the agricultural sector. For instance, 4-Bromo-2-chlorobenzonitrile is employed in the development of agrochemical intermediates for pesticides and herbicides, contributing to the creation of molecules with enhanced biological activity nbinno.comsmolecule.com. The specific role of the formyl derivative in this area is a subject for further research.

Antimicrobial Agents

The development of new antimicrobial agents is a critical area of research to combat rising antibiotic resistance. While specific studies detailing the use of this compound to synthesize antimicrobial agents are not prominent in the available literature, the broader class of brominated aromatic compounds has been investigated for such properties. The functional groups present on the molecule offer potential for it to be used as a starting material for more complex heterocyclic compounds which may exhibit antimicrobial activity.

Histamine H3 Antagonists and Serotonin Reuptake Inhibitors

Histamine H3 receptor antagonists and serotonin reuptake inhibitors (SSRIs) are important classes of drugs for treating neurological and psychiatric disorders. The synthesis of these complex molecules often involves multi-step processes using versatile chemical intermediates. For example, the synthesis of some H3 receptor antagonists involves the alkylation of piperazine with precursors like 4-bromobutyronitrile nih.gov. While this compound is not explicitly cited as a precursor in major synthetic routes for current H3 antagonists or SSRIs in the reviewed literature, its chemical structure represents a potential starting point for the design of novel modulators of these targets.

SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro) of the SARS-CoV-2 virus is a key enzyme in its replication cycle, making it a prime target for antiviral drugs researchgate.net. The search for Mpro inhibitors has led to the exploration of a vast chemical space. Various inhibitors have been developed, many of which are peptide-like compounds or contain reactive "warheads" that can covalently bind to the cysteine residue in the enzyme's active site nih.gov. Although numerous compounds have been screened and synthesized, the direct use of this compound as an intermediate in the synthesis of documented SARS-CoV-2 Mpro inhibitors has not been specifically reported in the available research.

Spectroscopic and Computational Investigations of 4 Bromo 2 Formylbenzonitrile and Its Derivatives

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of molecular structures. By probing the interactions of molecules with electromagnetic radiation, techniques such as NMR, mass spectrometry, vibrational spectroscopy, and X-ray crystallography provide a comprehensive picture of a compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectrum of a compound like 4-Bromo-2-formylbenzonitrile, the aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the benzene (B151609) ring and its electron-withdrawing substituents. The aldehyde proton (-CHO) is highly deshielded and would be expected to produce a singlet even further downfield, typically above 10 ppm. For the isomer 3-formylbenzonitrile, the aldehyde proton appears as a singlet at 10.06 ppm. rsc.org The aromatic protons show complex splitting patterns based on their coupling with adjacent protons. For instance, in 3-formylbenzonitrile, the aromatic protons appear at 8.18 ppm (singlet), 8.13 ppm (doublet), 7.92 ppm (doublet), and 7.71 ppm (triplet). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon of the nitrile group (-CN) typically resonates around 115-120 ppm. The aldehyde carbonyl carbon is significantly downfield, usually in the 190-200 ppm range; for example, the aldehyde carbon in 3-formylbenzonitrile is observed at 190.0 ppm. rsc.org The aromatic carbons appear between 120-140 ppm, with their exact shifts influenced by the attached substituents (bromo, formyl, and cyano groups).

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the assignments made from 1D spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Formylbenzonitrile Derivative

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 3-Formylbenzonitrile | ¹H | 10.06 (s, 1H, CHO), 8.18 (s, 1H), 8.13 (d, 1H), 7.92 (d, 1H), 7.71 (t, 1H) |

| ¹³C | 190.0 (CHO), 137.3, 136.8, 133.4, 133.2, 130.2, 117.6 (CN), 113.7 |

Data sourced from literature for 3-Formylbenzonitrile in CDCl₃ solvent. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

For this compound (C₈H₄BrNO), the molecular ion peak (M⁺) in the mass spectrum would be a key identifier. A distinctive feature would be the isotopic pattern caused by the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity in the mass spectrum: the M⁺ peak and an (M+2)⁺ peak, separated by two mass units.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact molecular formula by measuring the molecular weight with very high precision (typically to four or five decimal places).

Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) or the loss of the formyl group (-CHO) as a carbon monoxide molecule and a hydrogen radical (M-29). libretexts.org The presence of the bromo and cyano groups would also lead to characteristic fragmentation patterns.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods excellent for functional group identification.

For this compound, the key vibrational modes would be:

Nitrile (C≡N) stretch: A sharp, intense absorption in the IR spectrum typically found in the 2220-2260 cm⁻¹ region.

Aldehyde (C=O) stretch: A strong, sharp absorption in the IR spectrum, usually between 1690 and 1740 cm⁻¹. The exact position is sensitive to conjugation and other electronic effects. For example, the C=O stretch in 4-bromobenzaldehyde (B125591) appears around 1700 cm⁻¹. chemicalbook.com

Aromatic C=C stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while the aldehyde C-H stretch gives rise to two characteristic, but often weak, bands near 2850 cm⁻¹ and 2750 cm⁻¹.

C-Br stretch: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy is often particularly useful for identifying symmetric vibrations and non-polar bonds, and can provide complementary information to the IR spectrum.

Table 2: Expected Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | > 3000 |

| Aldehyde C-H | Stretch | ~2850 and ~2750 |

| Nitrile C≡N | Stretch | 2220 - 2260 |

| Aldehyde C=O | Stretch | 1690 - 1740 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-Br | Stretch | 500 - 650 |

X-ray Crystallography for Solid-State Structure

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not publicly available, analysis of related compounds like 2-Bromo-4-methylbenzonitrile (B184184) provides valuable insight. researchgate.net In the structure of 2-Bromo-4-methylbenzonitrile, the molecule is nearly planar. researchgate.net An X-ray analysis of this compound would be expected to confirm the planarity of the benzene ring and its substituents. Furthermore, this technique reveals intermolecular interactions that govern the crystal packing, such as hydrogen bonds, halogen bonds, or π–π stacking interactions, which can influence the material's bulk properties. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory, are powerful tools that complement experimental data, aiding in spectral assignment and providing a deeper understanding of molecular properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT calculations can predict a wide range of properties for compounds like this compound.

Geometric Optimization: DFT can calculate the lowest energy (most stable) geometry of a molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Vibrational Frequencies: The calculation of vibrational frequencies is a key application. Theoretical IR and Raman spectra can be simulated, which is invaluable for assigning the bands observed in experimental spectra. Studies on related molecules like 2-fluoro-4-bromobenzaldehyde have shown good agreement between DFT-calculated and experimentally observed vibrational frequencies. researchgate.net

NMR Chemical Shifts: DFT methods can also predict ¹H and ¹³C NMR chemical shifts. Comparing these theoretical values with experimental spectra helps to confirm complex structural assignments.

Electronic Properties: DFT provides insights into the electronic nature of the molecule. Calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity.

Table 3: Information Obtainable from DFT Calculations

| Property | Application in Structural Analysis |

| Optimized Molecular Geometry | Prediction of bond lengths, bond angles, and planarity. |

| Vibrational Frequencies | Simulation of IR and Raman spectra to aid in peak assignment. |

| NMR Chemical Shifts | Prediction of ¹H and ¹³C chemical shifts for structural verification. |

| Electronic Properties (HOMO/LUMO) | Understanding chemical reactivity and electronic transitions. |

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure, known as geometry optimization. This process involves finding the minimum energy conformation on the potential energy surface. nih.gov Theoretical calculations, typically employing Density Functional Theory (DFT) at the B3LYP level with a basis set like 6-311++G(d,p), are used to predict key structural parameters. nih.govresearchgate.net

For this compound, the geometry is largely defined by the planar benzene ring. The primary conformational freedom arises from the orientation of the formyl group (-CHO) relative to the ring. Due to potential steric hindrance between the formyl group and the adjacent nitrile group, the molecule is expected to adopt a planar conformation where the C=O bond is either syn or anti to the C-C bond connecting it to the ring, with the anti conformation generally being more stable. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Optimized using DFT/B3LYP) Note: These are representative values based on calculations of structurally similar molecules like 2-formylbenzonitrile and brominated benzene derivatives. Actual values may vary.

| Parameter | Bond | Predicted Value (Å) | Parameter | Angle | Predicted Value (°) |

| Bond Length | C-Br | 1.910 | Bond Angle | C1-C2-C3 | 120.5 |

| C-C (ring) | 1.390 - 1.410 | C2-C1-C6 | 119.0 | ||

| C-CN | 1.450 | C-C-CHO | 122.0 | ||

| C≡N | 1.155 | C-C-Br | 119.5 | ||

| C-CHO | 1.485 | O=C-H | 121.0 | ||

| C=O | 1.215 | Dihedral Angle | C-C-C-O | ~180° (planar) |

Vibrational Frequency Analysis

Vibrational frequency analysis is a theoretical method used to predict the infrared (IR) and Raman spectra of a molecule. Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of the fundamental vibrational modes. researchgate.net

The vibrational spectrum of this compound is complex, but certain bands can be assigned to specific functional groups. These characteristic frequencies are invaluable for identifying the compound experimentally. Theoretical spectra are often scaled by an empirical factor to better match experimental results due to the approximations inherent in the calculations. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: Values are based on theoretical calculations for molecules containing the same functional groups, such as 4-bromobenzonitrile (B114466) and 2-formylbenzonitrile. nih.govresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C≡N stretch | Nitrile | ~2230 | Strong (IR), Medium (Raman) |

| C=O stretch | Aldehyde (Formyl) | ~1710 | Very Strong (IR) |

| C-C stretch | Aromatic Ring | 1400 - 1600 | Medium-Strong |

| C-H stretch | Aromatic Ring | 3000 - 3100 | Medium |

| C-H stretch | Aldehyde (Formyl) | ~2850 | Medium |

| C-Br stretch | Bromo | 500 - 650 | Medium |

Molecular Orbital and Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter indicating the molecule's kinetic stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. For this compound, the presence of electron-withdrawing nitrile and formyl groups is expected to lower the energy of the LUMO, making the molecule a potential electron acceptor.

Another useful tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. nih.gov The MEP map uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. For this molecule, negative potential is expected around the electronegative oxygen and nitrogen atoms, representing sites susceptible to electrophilic attack. In contrast, positive potential would be found around the hydrogen atoms. nih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction coordinate diagram can be constructed. A transition state is the highest energy point along the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. acs.org

For reactions involving this compound, such as nucleophilic addition to the formyl group or reactions involving the nitrile, computational methods can elucidate the step-by-step mechanism. For instance, in a carbene-catalyzed reaction, theoretical studies can identify key steps like the formation of a Breslow intermediate from the aldehyde, followed by single-electron oxidation to form a radical intermediate. acs.org Locating the transition state structure and calculating its energy allows for the determination of the activation energy, which is fundamental to understanding the reaction kinetics.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wayne.edu The Hartree-Fock (HF) method is the simplest ab initio method. It approximates the many-electron wavefunction of a system as a single Slater determinant, where each electron's movement is considered in an average field generated by all other electrons. aip.org

While DFT methods like B3LYP are often more accurate for many applications due to their inclusion of electron correlation, the HF method remains a foundational tool. It is often used as a starting point for more advanced, correlation-corrected methods (post-Hartree-Fock methods). wayne.edu In studies of benzonitrile (B105546) derivatives, HF calculations are often performed alongside DFT calculations to provide a comparative analysis of the predicted geometries, vibrational frequencies, and electronic properties. researchgate.net Typically, HF methods tend to overestimate vibrational frequencies, which are then scaled to better match experimental values. aip.org

Molecular Docking and Simulation Studies

Ligand-Protein Interactions (e.g., Indoleamine 2,3-dioxygenase enzyme)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. walisongo.ac.id This method is crucial in drug discovery for screening potential inhibitors of therapeutic targets like the Indoleamine 2,3-dioxygenase (IDO1) enzyme. IDO1 is a key enzyme in the kynurenine (B1673888) pathway and has emerged as a significant target in cancer immunotherapy. nih.gov

A docking study of this compound with the IDO1 enzyme would aim to predict its binding mode and affinity. The IDO1 active site contains a heme group, and successful inhibitors often interact with the heme iron or with key amino acid residues in the binding pocket. researchgate.net

A hypothetical docking simulation would place this compound into the IDO1 active site (PDB ID: 2D0T) to identify plausible interactions:

Heme Interaction: The nitrile group (C≡N) is a potential coordinating group that could interact directly with the heme iron atom.

Hydrogen Bonding: The oxygen atom of the formyl group could act as a hydrogen bond acceptor, potentially forming interactions with residues like Ser167 or Arg231, which are known to be important in the active site.

Hydrophobic Interactions: The aromatic ring of the molecule can form hydrophobic and π-stacking interactions with nonpolar residues in the active site, such as Phe163 and Leu234.

Halogen Bonding: The bromine atom could potentially form halogen bonds with electron-donating residues in the binding pocket.

The results are typically evaluated using a scoring function that estimates the binding free energy, with lower energy values suggesting a more favorable interaction. nih.gov Such studies can guide the synthesis of more potent derivatives for therapeutic applications. nih.gov

Predictive Modeling in Drug Discovery

Predictive modeling has become an indispensable tool in modern drug discovery, enabling the early assessment of a compound's potential as a therapeutic agent. pharmajen.comcas.org These computational, or in silico, methods are used to forecast a molecule's pharmacokinetic and pharmacodynamic properties, significantly reducing the time and cost associated with experimental screening. computabio.com For a compound like this compound and its derivatives, predictive modeling would be crucial in evaluating its drug-likeness and identifying potential biological targets.

Quantitative Structure-Activity Relationship (QSAR)

A cornerstone of predictive modeling is the Quantitative Structure-Activity Relationship (QSAR). nih.gov QSAR models are mathematical algorithms that correlate the chemical structure of a compound with its biological activity. creative-biolabs.comprotoqsar.com By analyzing a dataset of molecules with known activities, these models can predict the efficacy of new, untested compounds. nih.gov For this compound, a QSAR model could be developed to predict its activity against a specific biological target by correlating its structural features (descriptors) with observed biological data from similar compounds. creative-biolabs.com

ADMET Prediction

A critical application of predictive modeling is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov Poor ADMET properties are a major cause of failure for drug candidates in late-stage development. nih.gov In silico ADMET prediction provides a powerful method to screen large libraries of compounds and prioritize those with favorable pharmacokinetic profiles. computabio.comslideshare.net Models can predict various parameters, including intestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity. slideshare.netspringernature.com

Table 1: Predicted ADMET and Physicochemical Properties for a Hypothetical Benzonitrile Derivative

This interactive table illustrates typical parameters evaluated in predictive modeling for a compound like this compound.

| Property | Predicted Value | Interpretation |

| Physicochemical | ||

| Molecular Weight ( g/mol ) | < 500 | Compliant with Lipinski's Rule of Five, indicating good absorption. |

| LogP (Lipophilicity) | < 5 | Compliant with Lipinski's Rule of Five, suggesting good permeability. |

| H-Bond Donors | < 5 | Compliant with Lipinski's Rule of Five. |

| H-Bond Acceptors | < 10 | Compliant with Lipinski's Rule of Five. |

| Absorption & Distribution | ||

| Caco-2 Permeability | High | Predicts good intestinal absorption. |

| Blood-Brain Barrier (BBB) | Low | Suggests the compound is less likely to cause central nervous system effects. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions mediated by this key metabolic enzyme. |

| Toxicity | ||

| hERG Inhibition | Low Risk | Predicts a low potential for cardiotoxicity. |

| Ames Mutagenicity | Non-mutagenic | Predicts a low risk of being carcinogenic. |

Molecular Docking and Pharmacophore Modeling

To identify potential biological targets and understand binding interactions, molecular docking and pharmacophore modeling are employed. patsnap.comnih.gov Molecular docking simulates the binding of a small molecule to the active site of a target protein, predicting its binding affinity and orientation. unar.ac.idnih.gov This helps in prioritizing compounds that are likely to be potent inhibitors or activators of a specific protein. unar.ac.id

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. patsnap.comdeeporigin.com This "pharmacophore" can then be used as a template to screen large virtual libraries for new compounds that possess these key features, thereby identifying novel scaffolds with the potential for therapeutic activity. babrone.edu.innih.gov For derivatives of this compound, these techniques would guide the rational design of more potent and selective analogs by optimizing their interactions with a chosen biological target. rsc.org

By integrating these predictive models, researchers can efficiently screen, prioritize, and optimize compounds like this compound, accelerating the journey from a chemical entity to a potential drug candidate. cas.orgchalmers.se

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted benzonitriles exist, ongoing research is focused on developing more efficient, sustainable, and scalable routes to 4-Bromo-2-formylbenzonitrile and its derivatives. One promising avenue is the direct formylation of substituted benzonitriles. researchgate.net This approach could offer a more atom-economical alternative to multi-step sequences. Another area of investigation involves the late-stage functionalization of more readily available precursors. For instance, methods starting from compounds like 4-bromo-2-methoxy-benzonitrile or 5-Bromo-2-fluorobenzonitrile, followed by conversion to the aldehyde, represent viable strategies. chemicalbook.com The development of chemoselective oxidation or reduction processes on appropriately substituted precursors is also a key target for improving synthetic efficiency. Research into novel halogenation and cyanation reactions on functionalized benzaldehydes could also yield more direct and high-yielding pathways. researchgate.net

Development of Advanced Catalytic Systems

The reactivity of the bromo and formyl groups in this compound makes it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on developing more advanced and selective catalytic systems to exploit its synthetic potential.

Palladium-Catalyzed Cross-Coupling: The bromo substituent is highly amenable to palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. Emerging research is geared towards developing catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loadings, particularly for industrially relevant processes. The difference in reactivity between the bromo group and other potential functionalities allows for selective, sequential cross-couplings.

N-Heterocyclic Carbene (NHC) Catalysis: The aldehyde functional group can participate in a variety of transformations catalyzed by N-heterocyclic carbenes (NHCs). acs.org These reactions can include benzoin (B196080) condensations, Stetter reactions, and oxidative esterifications. Future work will likely explore the use of novel NHC catalysts to enable asymmetric transformations, providing enantiomerically enriched products for applications in drug discovery. acs.org